

# Head-to-Head in NSCLC: A Comparative Analysis of Ivonescimab and Pembrolizumab

Author: BenchChem Technical Support Team. Date: December 2025



For Immediate Release – A landmark head-to-head clinical trial provides new data for researchers and drug development professionals in the oncology space, offering a direct comparison between the novel bispecific antibody Ivonescimab (AK112) and the established immunotherapy agent Pembrolizumab. The Phase 3 HARMONi-2 study evaluated these treatments as a first-line monotherapy for patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) whose tumors express PD-L1.

The findings indicate that Ivonescimab, a first-in-class antibody targeting both PD-1 and VEGF, demonstrated a statistically significant improvement in progression-free survival compared to Pembrolizumab, a PD-1 inhibitor. This guide presents a comprehensive overview of the comparative data, experimental design, and mechanisms of action.

## **Quantitative Data Summary: Efficacy and Safety**

The results from the randomized, double-blind HARMONi-2 trial are summarized below, highlighting key performance indicators for both treatments.[1]

## **Table 1: Comparative Efficacy Outcomes**



| Endpoint                                     | lvonescimab<br>(n=198) | Pembrolizuma<br>b (n=200) | Hazard Ratio<br>(95% CI) | p-value |
|----------------------------------------------|------------------------|---------------------------|--------------------------|---------|
| Median<br>Progression-Free<br>Survival (PFS) | 11.14 months           | 5.82 months               | 0.51 (0.38-0.69)         | <0.0001 |
| Objective<br>Response Rate<br>(ORR)          | 50.0%                  | 38.5%                     | -                        | -       |
| Disease Control<br>Rate (DCR)                | 89.9%                  | 70.5%                     | -                        | -       |
| 9-Month PFS<br>Rate                          | 56%                    | 40%                       | -                        | -       |

Data derived from the preplanned interim analysis of the HARMONi-2 trial.[1][2]

**Table 2: Comparative Safety Profiles** 

| Adverse Event Category                       | lvonescimab (n=197) | Pembrolizumab (n=199) |
|----------------------------------------------|---------------------|-----------------------|
| Any Treatment-Related Adverse Events (TRAEs) | 90%                 | 82%                   |
| Grade ≥3 TRAEs                               | 29%                 | 16%                   |
| Serious TRAEs                                | 20.8%               | 16.1%                 |
| Grade ≥3 Immune-Related<br>AEs               | 7%                  | 8%                    |
| Grade ≥3 Hypertension                        | 5%                  | 1%                    |
| Grade ≥3 Proteinuria                         | 3%                  | 0%                    |
| Grade ≥3 Hemorrhage                          | 1%                  | 1%                    |

Safety analysis population consisted of patients who received one or more doses of the assigned study drug.[1][3]



## **Experimental Protocol: The HARMONi-2 Trial**

The data presented originates from the HARMONi-2 (NCT05499390) clinical trial.[1]

Study Design: This was a Phase 3, randomized, double-blind, multicenter study conducted at 55 sites in China.[1]

Patient Population: The trial enrolled 398 adult patients with previously untreated, locally advanced or metastatic NSCLC. Key inclusion criteria required a PD-L1 tumor proportion score (TPS) of 1% or higher, an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1, and the absence of sensitizing EGFR mutations or ALK translocations.[1][4]

Randomization and Treatment: Patients were randomized on a 1:1 basis, stratified by histology, clinical stage, and PD-L1 expression level.[1]

- Ivonescimab Arm: Patients received 20 mg/kg of Ivonescimab via intravenous infusion every three weeks.[1]
- Pembrolizumab Arm: Patients received a 200 mg fixed dose of Pembrolizumab via intravenous infusion every three weeks.[1]

Primary Endpoint: The primary measure of efficacy was Progression-Free Survival (PFS), as determined by a masked independent radiographic review committee using RECIST v1.1 criteria.[1]

# Visualizing the Mechanisms of Action Ivonescimab: A Dual-Targeting Approach

Ivonescimab is a tetravalent bispecific antibody engineered to simultaneously bind to PD-1 on T-cells and the pro-angiogenic factor VEGF. This dual blockade is designed to both reinvigorate the anti-tumor immune response and inhibit the formation of blood vessels that supply the tumor.





Click to download full resolution via product page

Caption: Mechanism of Ivonescimab (AK112) dual blockade.



### **Pembrolizumab: Targeted PD-1 Inhibition**

Pembrolizumab is a highly selective humanized monoclonal antibody that binds to the PD-1 receptor. This action prevents PD-1 from interacting with its ligands, PD-L1 and PD-L2, thereby releasing the inhibition of the immune response and enabling T-cells to mount an attack against tumor cells.[5][6][7][8]





Click to download full resolution via product page

Caption: Mechanism of Pembrolizumab PD-1 blockade.



Check Availability & Pricing

# **Experimental Workflow Overview**

The HARMONi-2 trial followed a structured, rigorous protocol from patient screening through to primary analysis to ensure the integrity of the comparative data.





Click to download full resolution via product page

Caption: HARMONi-2 clinical trial workflow.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Ivonescimab versus pembrolizumab for PD-L1-positive non-small cell lung cancer (HARMONi-2): a randomised, double-blind, phase 3 study in China - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. IASLC: Ivonescimab vs Pembrolizumab as First-Line Treatment in NSCLC The ASCO Post [ascopost.com]
- 3. oncodaily.com [oncodaily.com]
- 4. Ivonescimab Outperforms Pembrolizumab in Phase 3 Study for First-Line Treatment of PD-L1-Positive Advanced NSCLC In HARMONi-2 Study | IASLC [iaslc.org]
- 5. What is the mechanism of action of Pembrolizumab? [synapse.patsnap.com]
- 6. What is the mechanism of Pembrolizumab? [synapse.patsnap.com]
- 7. Immune interactions in pembrolizumab (PD-1 inhibitor) cancer therapy and cardiovascular complications PMC [pmc.ncbi.nlm.nih.gov]
- 8. droracle.ai [droracle.ai]
- To cite this document: BenchChem. [Head-to-Head in NSCLC: A Comparative Analysis of Ivonescimab and Pembrolizumab]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15135590#head-to-head-study-of-ak-hw-90-and-another-treatment]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com